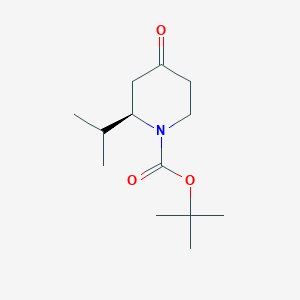

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRUAIXGSWYPC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carboxylate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable synthesis process .

化学反应分析

Types of Reactions

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Chemical Synthesis

As a Building Block

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reactions

The compound can undergo several types of reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Converts carbonyl groups to alcohols or amines.

- Substitution : Allows for the introduction of different functional groups.

Table 1: Common Reactions and Reagents

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Compounds with additional oxygen groups |

| Reduction | Lithium aluminum hydride, NaBH₄ | Alcohols or amines |

| Substitution | Alkyl halides, acyl chlorides | Various products depending on substituents |

Medicinal Chemistry

Pharmaceutical Development

The compound is utilized in the development of pharmaceutical drugs due to its unique structural properties. Its ability to act as a chiral auxiliary facilitates asymmetric synthesis, which is crucial for creating enantiomerically pure drugs.

Case Study: Enzyme Inhibition

Research has shown that this compound can be employed in studies aimed at developing enzyme inhibitors. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, thereby influencing therapeutic outcomes in diseases such as cancer and diabetes.

Biological Applications

Biochemical Probes

In biological research, this compound acts as a probe to investigate various biochemical pathways. Its interaction with enzymes and receptors provides insights into enzyme mechanisms and cellular processes.

Table 2: Biological Applications

| Application Type | Description |

|---|---|

| Enzyme Mechanism Studies | Investigates how enzymes catalyze reactions |

| Development of Inhibitors | Aids in designing inhibitors for therapeutic use |

| Pathway Investigation | Explores biological pathways and their regulation |

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a precursor in the manufacturing of specialty chemicals highlights its importance in various industrial processes.

作用机制

The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Stereoisomers: (2R) vs. (2S) Configuration

The enantiomer tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate differs only in the stereochemistry at position 2. The R-configuration may exhibit distinct interactions in chiral environments, such as enzyme binding sites. For example, in asymmetric catalysis or drug-receptor interactions, the R-enantiomer could display higher affinity or selectivity compared to the S-form .

Substituent Variations in Piperidine Derivatives

a. tert-Butyl 4-oxopiperidine-1-carboxylate

- Key Difference : Lacks the 2-isopropyl group.

- Impact : Reduced steric hindrance at position 2 may enhance reactivity in nucleophilic additions or reduce steric strain in crystal packing. This compound is more hydrophilic due to the absence of the hydrophobic isopropyl group.

b. tert-Butyl 3-methyl-2-(complex polycyclic)indole-1-carboxylate (Compound 8 in )

- Key Difference : Replaces the piperidine ring with an indole moiety and incorporates a polycyclic terpene-derived substituent.

- NMR data (1H and 13C) for this compound highlight distinct shifts compared to the target molecule, particularly in aromatic proton regions (δ 7.0–8.0 ppm) .

Alternative Protecting Groups

a. Benzyl- or Fmoc-Protected Analogs

- Boc Group : Stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid).

- Fmoc Group : Removed under basic conditions (e.g., piperidine), offering orthogonal protection strategies.

- Impact : Boc’s acid-lability makes it ideal for sequential deprotection in solid-phase peptide synthesis, whereas Fmoc is preferred in base-sensitive contexts.

Physicochemical Properties

生物活性

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 241.33 g/mol. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound may influence enzyme activity through:

- Hydrogen Bonding : The functional groups within the molecule can form hydrogen bonds with active site residues of enzymes, potentially altering their conformation and activity.

- Hydrophobic Interactions : The bulky tert-butyl group may enhance the compound's affinity for hydrophobic pockets within protein structures, influencing binding dynamics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound has been evaluated for its potential to interact with various receptors, influencing signaling pathways related to pain perception and other physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry examined the interaction between this compound and specific enzymes involved in metabolic regulation. The findings indicated that the compound exhibits competitive inhibition against target enzymes, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Pain Modulation

In a pharmacological study, researchers evaluated the analgesic properties of the compound in animal models. The results demonstrated that administration of this compound resulted in significant pain relief compared to control groups, indicating its potential as a novel analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | Different stereochemistry affecting biological activity | |

| N-Boc-(S)-proline | Common amino acid derivative with similar reactivity | |

| Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | Contains a cyano group, altering reactivity |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis should prioritize stereochemical control during piperidine ring formation. A multi-step approach involving Boc protection (tert-butyl carbamate) and asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is recommended. For example, tert-butyl-protected intermediates often undergo nucleophilic substitution or condensation reactions under anhydrous conditions, as seen in similar piperidine derivatives . Post-synthesis, chiral HPLC or polarimetry should confirm enantiopurity .

Q. How can the stereochemistry at the 2R position be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Use SHELXL for refinement of crystallographic data, as it is widely validated for small-molecule structures . Alternatively, NOESY NMR can correlate spatial proximity of protons to infer stereochemistry, though this requires comparison with computational models (e.g., DFT-optimized structures) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Combine LC-MS for molecular weight confirmation, H/C NMR for functional group analysis, and IR spectroscopy to identify the carbonyl stretch (4-oxo group). For piperidine derivatives, NMR coupling constants (e.g., ) are critical for ring conformation analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted conformational data for the 4-oxo-piperidine ring?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformers. Compare computed H NMR chemical shifts (using software like Gaussian or ORCA) with experimental data to validate the dominant conformation. Discrepancies may arise from solvent effects or dynamic equilibria (e.g., chair vs. boat conformations), requiring MD simulations for resolution .

Q. What strategies mitigate retro-aldol side reactions during the synthesis of the 4-oxo-piperidine core?

- Methodological Answer : Stabilize the keto form by using aprotic solvents (e.g., THF or DCM) and low temperatures (−78°C for enolate formation). Additives like LiCl or Mg(OTf) can chelate intermediates and suppress decomposition, as demonstrated in analogous oxo-piperidine syntheses .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The tert-butyl group acts as a steric shield, slowing down nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates via in situ IR) can quantify this effect. Comparative experiments with smaller protecting groups (e.g., methyl or benzyl) may reveal rate differences of 2–3 orders of magnitude .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale while maintaining stereochemical fidelity?

- Methodological Answer : Key issues include maintaining low temperatures during critical steps (e.g., enolate formation) and ensuring efficient mixing in larger reactors. Flow chemistry systems can improve heat/mass transfer. Purification via automated flash chromatography or crystallization (using tert-butyl methyl ether/hexane gradients) is recommended for scalability .

Data Contradiction Analysis

Q. How to address discrepancies between HPLC purity assays and NMR integration results?

- Methodological Answer : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all protons. Cross-validate with elemental analysis or mass balance studies. For example, residual solvents detected via H NMR but not HPLC may explain purity mismatches .

Q. Why might X-ray crystallography and computational models disagree on the piperidine ring puckering?

- Methodological Answer : Crystal packing forces can distort the solution-phase conformation. Compare solid-state (X-ray) and solution-phase (NMR/DFT) data. For flexible rings, use variable-temperature NMR to probe dynamic behavior .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。